2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine
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Overview
Description
2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with tert-butylamine and a suitable thiocarbonyl compound, the thiazole ring is formed through a cyclization reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.
Coupling Reactions: The thiazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under conditions that promote nucleophilic substitution.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using a morpholine derivative and a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methylpyrimidin-4-yl)morpholine
- 2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-ethoxypyrimidin-4-yl)morpholine
Uniqueness
2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions, while the methoxy group on the pyrimidine ring can influence its electronic properties and binding affinity.
Properties
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)-4-(5-chloro-2-methoxypyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-16(2,3)12-9-24-14(19-12)11-8-21(5-6-23-11)13-10(17)7-18-15(20-13)22-4/h7,9,11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVIWXSUTZUKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CN(CCO2)C3=NC(=NC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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